molecular formula C11H12N4O B7510725 N-methyl-1,2-dihydroimidazo[1,2-a]benzimidazole-3-carboxamide

N-methyl-1,2-dihydroimidazo[1,2-a]benzimidazole-3-carboxamide

货号 B7510725
分子量: 216.24 g/mol
InChI 键: HIVLLKWXSXREEF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-methyl-1,2-dihydroimidazo[1,2-a]benzimidazole-3-carboxamide (also known as MI-2) is a small molecule inhibitor that targets the MDM2-p53 interaction. This molecule has gained significant attention in the field of cancer research due to its potential as a therapeutic agent for cancer treatment.

作用机制

MI-2 binds to the MDM2 protein, which is responsible for inhibiting the activity of the p53 tumor suppressor protein. By inhibiting the MDM2-p53 interaction, MI-2 can activate the p53 pathway, leading to the induction of cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that MI-2 can effectively inhibit the growth of various types of cancer cells, including breast cancer, lung cancer, and leukemia. MI-2 has also been shown to induce apoptosis in cancer cells, leading to the death of cancer cells. Additionally, MI-2 has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy.

实验室实验的优点和局限性

One of the major advantages of MI-2 is its specificity for the MDM2-p53 interaction, which makes it a promising candidate for cancer therapy. However, one of the limitations of MI-2 is its low solubility, which can make it difficult to administer in vivo.

未来方向

Future research on MI-2 should focus on developing more efficient synthesis methods to increase its solubility and bioavailability. Additionally, further studies should be conducted to investigate the potential of MI-2 as a therapeutic agent for various types of cancer. Finally, studies should be conducted to investigate the potential of MI-2 in combination with other cancer therapies to enhance its effectiveness.

合成方法

The synthesis of MI-2 involves a multi-step process that includes the reaction of 2-aminoimidazole with N-methyl-2-nitrobenzamide followed by reduction of the nitro group and cyclization of the resulting intermediate.

科学研究应用

MI-2 has been extensively studied for its potential as a therapeutic agent for cancer treatment. Studies have shown that MI-2 can effectively inhibit the MDM2-p53 interaction, leading to the activation of the p53 tumor suppressor pathway. This activation can induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for cancer therapy.

属性

IUPAC Name

N-methyl-1,2-dihydroimidazo[1,2-a]benzimidazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O/c1-12-11(16)15-7-6-14-9-5-3-2-4-8(9)13-10(14)15/h2-5H,6-7H2,1H3,(H,12,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIVLLKWXSXREEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)N1CCN2C1=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-1,2-dihydroimidazo[1,2-a]benzimidazole-3-carboxamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。